molecular formula C18H18ClN3O2 B2415570 7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine CAS No. 477862-03-6

7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine

Cat. No.: B2415570
CAS No.: 477862-03-6
M. Wt: 343.81
InChI Key: MBTJYWBMHQYUKN-UHFFFAOYSA-N
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Description

7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a chloro group at the 7th position and a 3,4-dimethoxyphenyl ethyl group at the N-position of the quinazoline ring, has garnered interest due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine typically involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate to form the 7-chloro-substituted derivative . This intermediate is then subjected to further reactions to introduce the 3,4-dimethoxyphenyl ethyl group at the N-position. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: The chloro group at the 7th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.

    Doxazosin: Another quinazoline derivative used for similar medical conditions.

    Erlotinib and Gefitinib: Used in the treatment of lung and pancreatic cancers.

Uniqueness

7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its combination of a chloro group and a 3,4-dimethoxyphenyl ethyl group at the quinazoline core differentiates it from other quinazoline derivatives and contributes to its unique pharmacological profile.

Properties

IUPAC Name

7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-23-16-6-3-12(9-17(16)24-2)7-8-20-18-14-5-4-13(19)10-15(14)21-11-22-18/h3-6,9-11H,7-8H2,1-2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTJYWBMHQYUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC=NC3=C2C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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